Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate
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Overview
Description
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of an isoquinoline moiety, a phenyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling with Phenyl Group: The isoquinoline derivative is then coupled with a phenyl group using a Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and a boronic acid derivative.
Introduction of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbamates with different alkyl or aryl groups replacing the tert-butyl group.
Scientific Research Applications
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[5-(isoquinolin-5-ylamino)pentyl]carbamate
- tert-Butyl N-[2-[4-(hydroxymethyl)phenyl]-3-(isoquinolin-6-ylamino)-3-oxopropyl]carbamate
Uniqueness
tert-Butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H25N3O3/c1-23(2,3)29-22(28)25-15-19(16-8-5-4-6-9-16)21(27)26-20-11-7-10-17-14-24-13-12-18(17)20/h4-14,19H,15H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
MQUYXTMHLZJTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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